For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Uric Acid-1,5N2: Chemical Properties, Structure, and Experimental Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Uric acid-1,3-¹⁵N₂, a crucial tool in metabolic research and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of uric acid in biological matrices.
Core Chemical and Physical Properties
Uric acid-1,3-¹⁵N₂ is an isotopologue of uric acid where two nitrogen atoms in the purine (B94841) ring structure are replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Data Presentation: Quantitative Properties
The key quantitative data for Uric acid-1,3-¹⁵N₂ are summarized in the table below for easy reference and comparison with its unlabeled counterpart.
| Property | Uric Acid-1,3-¹⁵N₂ | Uric Acid (Unlabeled) |
| Synonyms | 7,9-dihydro-1H-Purine-2,6,8(3H)-trione-1,3-¹⁵N₂; 2,6,8-Trihydroxypurine-1,3-¹⁵N₂[1][2][3] | 7,9-Dihydro-1H-purine-2,6,8(3H)-trione; Lithic Acid[1][4] |
| Labeled CAS Number | 62948-75-8[1][2][5] | N/A |
| Unlabeled CAS Number | 69-93-2[1][2][6] | 69-93-2[1][2][6] |
| Molecular Formula | C₅H₄¹⁵N₂N₂O₃[1][5] | C₅H₄N₄O₃[4][6] |
| Molecular Weight | 170.10 g/mol [1][2][5][7] | 168.11 g/mol [4] |
| Accurate Mass | 170.0224[1] | 168.0389[4] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N[5][7] | N/A |
| Chemical Purity | Typically >95% or ≥98% (HPLC)[1][3][6][7] | N/A |
| Appearance | White to off-white solid/crystalline powder[4] | White solid[4] |
| Melting Point | >300 °C (decomposes)[4][8] | >300 °C (decomposes)[4] |
| Solubility | Soluble in 1M NaOH; Slightly soluble in water; Insoluble in alcohol and ether.[4][9] | Soluble in 1M NaOH; Slightly soluble in water; Insoluble in alcohol and ether.[4][9] |
| Storage Conditions | Store at room temperature, protected from light and moisture.[2][5][7] | Store at room temperature.[4] |
Chemical Structure and Isotopic Labeling
The structure of uric acid consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, known as a purine. In Uric acid-1,3-¹⁵N₂, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are substituted with the ¹⁵N isotope.
Caption: Structure of Uric acid with ¹⁵N labels at the N-1 and N-3 positions.
Role in Biological Pathways
Uric acid is the final oxidation product of purine metabolism in humans and higher primates.[10] Its formation is a key step in the degradation of purine nucleosides (adenosine and guanosine) derived from the breakdown of nucleic acids and nucleotides.
Caption: Simplified pathway of purine degradation to Uric Acid.
Experimental Protocols: Isotope Dilution Mass Spectrometry
The most prominent application of Uric acid-1,3-¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the highly accurate and precise quantification of endogenous uric acid in biological samples such as serum, plasma, and urine.[11][12][13][14] This technique is considered a definitive or reference method in clinical chemistry.[11][12][14]
General Experimental Workflow
The workflow involves adding a known quantity of the labeled standard to a sample, processing the sample, and then analyzing the ratio of the unlabeled (endogenous) analyte to the labeled standard using mass spectrometry.
Caption: General workflow for Uric Acid quantification using ID-MS.
Detailed Methodologies
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol [13][14]
This method is often preferred due to its high throughput and because it typically does not require a derivatization step.[14]
-
Sample Preparation:
-
To a 100 µL aliquot of serum or plasma, add a known concentration of Uric acid-1,3-¹⁵N₂ (e.g., to a final concentration of 4.0 mg/dL).[13]
-
Vortex the mixture to ensure homogeneity and allow it to equilibrate.
-
Precipitate proteins by adding a solution like 10% trichloroacetic acid (TCA).[13]
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitoring: Use Selected Reaction Monitoring (SRM) or monitor the specific parent ions.
-
-
Quantification:
-
Construct a calibration curve using standards of known uric acid concentrations, each spiked with the same amount of the internal standard.
-
Calculate the peak area ratio of the analyte (m/z 167) to the internal standard (m/z 169).
-
Determine the concentration of uric acid in the unknown sample by interpolating its peak area ratio from the calibration curve.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [11][12]
This method requires derivatization to make the uric acid volatile for gas chromatography.
-
Sample Preparation and Isolation:
-
Derivatization:
-
To the dried sample, add a derivatizing agent to create a volatile silyl (B83357) derivative. Common agents include:
-
BSTFA + TMCS: Forms trimethylsilyl (B98337) (TMS) derivatives.[11]
-
MTBSTFA: Forms tert-butyldimethylsilyl (TBDMS) derivatives.[12][15]
-
-
Heat the reaction mixture (e.g., at 60-100°C) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Chromatography: Inject the derivatized sample onto a suitable GC capillary column (e.g., DB-5ms).
-
Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode.
-
Monitoring: Use Selected Ion Monitoring (SIM) to detect specific fragment ions.
-
-
Quantification:
-
Similar to the LC-MS method, calculate the ratio of the ion abundances for the unlabeled and labeled derivatives.
-
Quantify the endogenous uric acid concentration against a calibration curve prepared with derivatized standards. The high precision of this method can yield coefficients of variation between 0.34% and 1.1%.[11][12]
-
References
- 1. Uric Acid-1,3-15N2 | CAS 62948-75-8 | LGC Standards [lgcstandards.com]
- 2. Uric acid (1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. scbt.com [scbt.com]
- 4. Uric acid | 69-93-2 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. Uric acid (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1697-0.1 [isotope.com]
- 8. Uric acid-15N2 | CAS#:62948-75-8 | Chemsrc [chemsrc.com]
- 9. Uric acid CAS#: 69-93-2 [m.chemicalbook.com]
- 10. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Intracellular and Extracellular Uric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry (1998) | X. B. Chen | 43 Citations [scispace.com]
